Motualevic acid F
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Overview
Description
Motualevic acid F is a 2H-azirine that is 2H-azirene-2-carboxylic acid substituted by a 13,13-dibromotrideca-1,12-dien-1-yl group at position 3 (the 2R stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid and an organobromine compound. It derives from a 2H-azirine.
Scientific Research Applications
Antimicrobial Properties
Motualevic Acid F, along with other motualevic acids, has been identified for its antimicrobial properties. A study by Keffer, Plaza, and Bewley (2009) found that motualevic acids, derived from the marine sponge Siliquariaspongia sp., exhibit antimicrobial activities. Notably, Motualevic Acid F was highlighted as the first long-chain 2H-azirine 2-carboxylic acid found in nature, showing inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus (Keffer, Plaza, & Bewley, 2009). Additionally, a study by Cheruku et al. (2010) reported the synthesis of motualevic acids A, E, and analogs, along with their antimicrobial activities against various strains including S. aureus and Enterococcus (Cheruku et al., 2010).
Synthetic Applications
The total synthesis of motualevic acids, including Motualevic Acid F, was achieved by Kadam and Sudhakar (2015). This synthesis was significant as it provided a method to produce these acids from a commercially available material, 1,10-decanediol, which is crucial for further research and application development (Kadam & Sudhakar, 2015). In a similar vein, Sudhakar, Kadam, and Reddy (2010) described the first total synthesis of motualevic acids A–E, starting from 1,10-decanediol, which plays a pivotal role in the development of these compounds for scientific applications (Sudhakar, Kadam, & Reddy, 2010).
properties
Product Name |
Motualevic acid F |
---|---|
Molecular Formula |
C16H23Br2NO2 |
Molecular Weight |
421.2 g/mol |
IUPAC Name |
(2R)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylic acid |
InChI |
InChI=1S/C16H23Br2NO2/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19-13)16(20)21/h9,11-12,15H,1-8,10H2,(H,20,21)/b11-9+/t15-/m1/s1 |
InChI Key |
XWKHPPWOUIGVPT-SLZMIMFISA-N |
Isomeric SMILES |
C(CCCC/C=C/C1=N[C@H]1C(=O)O)CCCCC=C(Br)Br |
Canonical SMILES |
C(CCCCC=CC1=NC1C(=O)O)CCCCC=C(Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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